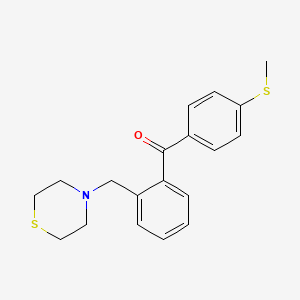

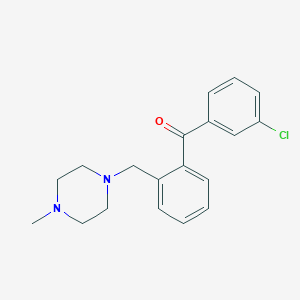

2',4'-Dimethyl-3-(2-thiomethylphenyl)propiophenone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,4'-Dimethyl-3-(2-thiomethylphenyl)propiophenone (DMPP) is a synthetic compound with a wide range of applications in the scientific and medical fields. It is an important component in the synthesis of various pharmaceuticals, cosmetics, and agrochemicals. In addition, DMPP has been studied for its potential as a therapeutic agent for a variety of diseases, such as cancer, diabetes, and neurodegenerative disorders.

科学的研究の応用

Synthesis and Reactivity

- Synthesis of Dihydro-2(3H)-thiophenone Derivatives : The reaction of 2,2-dimethylthiirane with diethyl malonate in the presence of sodium ethoxide produces 3-ethoxycarbonyl-5,5-dimethyl-dihydro-2(3H)-thiophenone. This process illustrates the potential of compounds like 2',4'-Dimethyl-3-(2-thiomethylphenyl)propiophenone in synthesizing thiophenone derivatives, which are significant in various chemical reactions (Taguchi & Suhara, 1986).

Photochemical Applications

- Photochemical Synthesis of Thiophenes : In research involving 5-(2-propenyl)-2(5H)-thiophenone, light-induced homolysis of the S–H bond was observed, leading to the formation of alkylthio radicals. These radicals were trapped by alkenes or alkynes to yield various thiophene derivatives, showcasing the photochemical capabilities of related compounds (Kiesewetter & Margaretha, 1987).

Magnetic Resonance Studies

- Nuclear Magnetic Resonance Studies of Thiophene Derivatives : Studies involving compounds like this compound have contributed to our understanding of spin couplings in Nuclear Magnetic Resonance (NMR) spectroscopy. This is crucial in determining the structure and properties of various organic compounds (Hirohashi, Inaba, & Yamamoto, 1975).

Catalysis and Transformation

- Copper(I)-Catalyzed Transformations : In a study, 2-(Phenylthio)phenols were synthesized from simple phenols and aromatic halides, using dimethyl sulfoxide as the oxidant in a copper(I)-catalyzed tandem transformation process. This research demonstrates the utility of compounds like this compound in facilitating complex organic transformations (Xu, Wan, Mao, & Pan, 2010).

Environmental Applications

- Biodegradation and Environmental Remediation : The biodegradation of 3-Methyl-4-nitrophenol, a breakdown product of certain pesticides, by Ralstonia sp. SJ98, highlights the importance of chemical compounds like this compound in environmental remediation. The study of these reactions is crucial for developing methods to detoxify pesticide-contaminated environments (Bhushan, Samanta, Chauhan, Chakraborti, & Jain, 2000).

特性

IUPAC Name |

1-(2,4-dimethylphenyl)-3-(2-methylsulfanylphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20OS/c1-13-8-10-16(14(2)12-13)17(19)11-9-15-6-4-5-7-18(15)20-3/h4-8,10,12H,9,11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMMFEZHGOOSUMN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)CCC2=CC=CC=C2SC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40644326 |

Source

|

| Record name | 1-(2,4-Dimethylphenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898754-75-1 |

Source

|

| Record name | 1-(2,4-Dimethylphenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

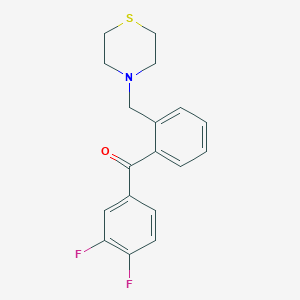

![2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2'-methyl benzophenone](/img/structure/B1360457.png)

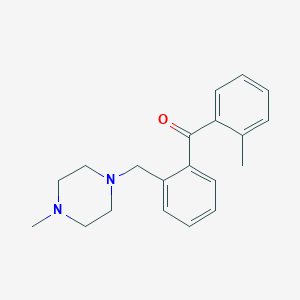

![2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3'-methyl benzophenone](/img/structure/B1360458.png)

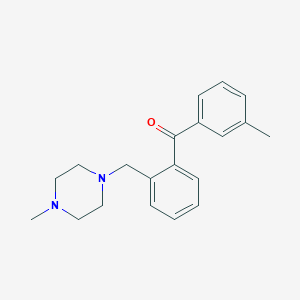

![2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2'-methoxy benzophenone](/img/structure/B1360459.png)

![2,4-Dimethyl-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1360460.png)

![2,5-Dimethyl-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1360461.png)

![(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(2,6-dimethylphenyl)methanone](/img/structure/B1360462.png)

![3',4'-Dimethyl-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1360463.png)